lucifer yellow ch dipotassium salt

Description

Properties

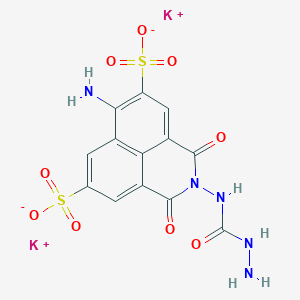

IUPAC Name |

dipotassium;6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O9S2.2K/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15;;/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWYSCVNSCIZCN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9K2N5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477326 | |

| Record name | Lucifer Yellow CH dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71206-95-6 | |

| Record name | Lucifer Yellow CH dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Lucifer Yellow CH Dipotassium Salt for Advanced Research Applications

For Immediate Release

This whitepaper provides an in-depth technical overview of Lucifer Yellow CH dipotassium (B57713) salt, a highly versatile fluorescent dye. Tailored for researchers, scientists, and professionals in drug development, this guide details the core properties, experimental applications, and methodologies associated with this valuable research tool.

Executive Summary

Lucifer Yellow CH dipotassium salt is a low-molecular-weight, water-soluble, and intensely fluorescent dye, recognized for its utility as a polar tracer. Its applications are particularly prominent in neurobiology and cell biology, where it is instrumental in visualizing neuronal morphology, assessing intercellular communication through gap junctions, and performing cell lineage tracing.[1][2] The carbohydrazide (B1668358) (CH) moiety in its structure allows for covalent linkage to biomolecules upon aldehyde fixation, enabling the preservation of its fluorescent signal in fixed tissues. This guide presents its key chemical and spectral characteristics, detailed protocols for its primary applications, and visual representations of experimental workflows.

Core Properties and Quantitative Data

Lucifer Yellow CH dipotassium salt possesses distinct chemical and spectral properties that are crucial for its application in fluorescence microscopy and cellular tracing studies. These properties are summarized in the tables below for easy reference and comparison.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 71206-95-6 | [3][4] |

| Molecular Formula | C₁₃H₉K₂N₅O₉S₂ | [3][4] |

| Molecular Weight | 521.57 g/mol | [3][4] |

| Appearance | Orange powder | [3][4] |

| Solubility | Good in water | [5] |

Spectral and Physical Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | 428 nm | [3][6] |

| Emission Maximum (λem) | 533-540 nm | [5][7] |

| Molar Extinction Coefficient | 24,200 cm⁻¹M⁻¹ at 279.8 nm | [2] |

| Quantum Yield | 0.21 | [2] |

| Cell Permeability | Membrane impermeant | [6] |

Key Applications and Experimental Protocols

Lucifer Yellow CH dipotassium salt is a versatile tool with several key applications in cellular and neurobiological research. This section provides detailed protocols for its most common uses.

Neuronal Tracing via Intracellular Injection

Intracellular injection of Lucifer Yellow is a fundamental technique for elucidating the detailed morphology of individual neurons, including their dendritic and, to a lesser extent, axonal arborizations.[8][9]

Experimental Protocol: Iontophoretic Injection into Fixed Brain Slices

This protocol is adapted from methodologies describing the injection of Lucifer Yellow into previously fixed neuronal tissue.[8][10]

-

Tissue Preparation:

-

Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde in phosphate (B84403) buffer).

-

Post-fix the brain tissue in the same fixative for several hours.

-

Section the brain into thick slices (e.g., 200-300 µm) using a vibratome.[6][8]

-

-

Pipette Preparation:

-

Pull glass microelectrodes to a fine tip.

-

Fill the microelectrode with a 3-5% aqueous solution of Lucifer Yellow CH dipotassium salt.[10]

-

-

Iontophoretic Injection:

-

Mount the brain slice in a chamber on the stage of an epifluorescence microscope.

-

Under visual guidance, carefully impale a target neuron with the Lucifer Yellow-filled micropipette.[10]

-

Apply negative current to iontophoretically inject the dye into the neuron until the dendritic tree is brightly and completely filled.[1]

-

-

Visualization:

-

Visualize the filled neuron using a fluorescence microscope with appropriate filter sets for Lucifer Yellow (excitation ~428 nm, emission ~540 nm).

-

The filled neuron can be further processed for light or electron microscopy.[8]

-

References

- 1. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omlc.org [omlc.org]

- 3. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]

- 4. 2.8. Scrape loading and dye transfer [bio-protocol.org]

- 5. PhotochemCAD | Lucifer Yellow CH [photochemcad.com]

- 6. Combined anterograde tracing with biotinylated dextran-amine, retrograde tracing with fast blue and intracellular filling of neurons with lucifer yellow: an electron microscopic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Intracellular lucifer yellow injection in fixed brain slices combined with retrograde tracing, light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intracellular injection of lucifer yellow into lightly fixed cerebellar neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.mpg.de [pure.mpg.de]

The Illuminating Legacy of Lucifer Yellow: A Technical Guide

Abstract

Introduced in 1978 by Walter W. Stewart, Lucifer Yellow has become an indispensable tool in cell biology.[1][2][3] Its intense fluorescence, fixability, and ability to traverse gap junctions have revolutionized the study of neuronal morphology, cell-to-cell communication, and cellular permeability. This technical guide provides an in-depth exploration of the history, discovery, chemical properties, and diverse applications of Lucifer Yellow, complete with detailed experimental protocols and quantitative data for the modern researcher.

A Brief History: From a "Devil" of a Problem to an Angelic Solution

The landscape of intracellular labeling prior to the late 1970s was fraught with challenges. Dyes like Niagara blue required high-voltage injections, while the fluorescent Procion Yellow suffered from a low quantum yield, necessitating the injection of large, potentially toxic amounts.[1] The field was in need of a brightly fluorescent, water-soluble, and, crucially, fixable dye that could be introduced into cells with minimal disruption.

In 1978, Walter W. Stewart at the National Institutes of Health synthesized and patented a novel 4-aminonaphthalimide dye he named Lucifer Yellow.[4][5] The name, a playful nod to the "light-bearing" properties of the molecule, belied its profound impact.[1] Lucifer Yellow addressed the critical shortcomings of its predecessors. It was highly fluorescent, could be fixed in place with aldehydes, and was small enough to pass through gap junctions, revealing functional connections between cells in a process Stewart termed "dye-coupling."[6] This discovery opened up new avenues for exploring the intricate communication networks within tissues.

Chemical and Physical Properties

Lucifer Yellow CH, the most common form, is chemically known as Dilithium 6-amino-2-(hydrazinecarbonyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonate.[4] The carbohydrazide (B1668358) (CH) group is a key feature, allowing the dye to be covalently linked to surrounding biomolecules during aldehyde fixation, thus preventing its leakage from the cell.[4][5] While the lithium salt is the most water-soluble, ammonium (B1175870) and potassium salts are also available for applications where lithium ions are undesirable.[4][5][6]

The dye's utility is fundamentally tied to its fluorescence properties. It exhibits a large Stokes shift, meaning there is a significant separation between its excitation and emission maxima, which is advantageous for minimizing background fluorescence in imaging applications.[7]

Table 1: Quantitative Properties of Lucifer Yellow CH

| Property | Value | Reference |

| Excitation Maximum | ~428-430 nm | [8][9][10] |

| Emission Maximum | ~535-544 nm | [11][8][9][10] |

| Molar Extinction Coefficient | 24,200 cm⁻¹M⁻¹ (at 279.8 nm) | |

| Quantum Yield | 0.21 | [4] |

| Molecular Weight | 444.24 g/mol (lithium salt) | [4] |

Key Applications and Experimental Protocols

Lucifer Yellow's versatility has led to its adoption in a wide array of biological experiments. Below are detailed protocols for some of its most common applications.

Intracellular Staining and Morphological Analysis

The ability of Lucifer Yellow to fill the finest cellular processes has made it an invaluable tool for visualizing the detailed morphology of neurons and other cells.[1]

Experimental Protocol: Microinjection for Neuronal Filling

-

Prepare the Dye Solution: Dissolve Lucifer Yellow CH (lithium salt) in 0.5–1 M LiCl to a final concentration of 2–5%.[1] For patch-clamp experiments where the internal solution has a low chloride concentration, a lower concentration of ~0.5% Lucifer Yellow in the patch pipette solution is sufficient.[1]

-

Backfill the Micropipette: Carefully backfill a sharp glass micropipette with the dye solution.

-

Cell Impalement: Under microscopic guidance, impale the target cell with the micropipette.

-

Dye Injection: Inject the dye into the cell using negative current pulses (e.g., -4 to -6 nA pulses at 1 Hz for 500 ms (B15284909) 'on' and 500 ms 'off').[12] The negative charge of the dye facilitates its ejection from the pipette.

-

Diffusion: Allow the dye to diffuse throughout the cell for at least 30 minutes.[12]

-

Fixation: Fix the tissue with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 10-20 minutes at room temperature.[13]

-

Imaging: Visualize the filled cell using a fluorescence microscope with appropriate filters for Lucifer Yellow (excitation ~430 nm, emission ~540 nm).

Gap Junction Communication (Dye Coupling)

A seminal application of Lucifer Yellow is the assessment of gap junctional intercellular communication (GJIC). Due to its low molecular weight, the dye can pass from an injected cell to its coupled neighbors through gap junction channels.

Experimental Protocol: Scrape-Loading Dye Transfer Assay

-

Cell Culture: Grow a confluent monolayer of cells in a culture dish.

-

Prepare Dye Solution: Prepare a 0.05% solution of Lucifer Yellow CH in Ca²⁺/Mg²⁺-containing PBS.[14]

-

Scrape and Load: Rinse the cell monolayer with PBS. Add the Lucifer Yellow solution to the dish. Using a sharp scalpel or needle, make a clean scrape across the monolayer. Damaged cells along the scrape will take up the dye.

-

Incubation: Incubate the cells for 3-5 minutes to allow the dye to transfer to adjacent, coupled cells.[15]

-

Wash and Fix: Thoroughly wash the cells with PBS to remove extracellular dye. Fix the cells with 4% PFA.

-

Imaging and Analysis: Image the scrape line using a fluorescence microscope. The extent of dye spread from the scrape line into neighboring cells is a measure of GJIC. This can be quantified by measuring the distance of dye diffusion or the area of fluorescent cells.[15]

Neuronal Tracing

Lucifer Yellow can be used as both an anterograde and retrograde tracer to map neuronal projections.

Experimental Protocol: Retrograde Labeling ("Backfilling")

-

Tissue Preparation: Prepare the neural tissue of interest (e.g., a nerve cord).

-

Application: Place the cut end of an axon or nerve bundle into a solution of Lucifer Yellow.[1]

-

Facilitated Diffusion: To assist the diffusion of the dye to the cell body, an electric current can be passed between the cut end and the soma.[1]

-

Incubation: Allow sufficient time for the dye to be transported retrogradely to the neuronal cell bodies.

-

Fixation and Imaging: Fix the tissue and visualize the labeled neurons as described previously.

Paracellular Permeability Assays

In cell monolayers, such as in models of the blood-brain barrier, Lucifer Yellow is used to assess the integrity of tight junctions.[7][16][17] Due to its hydrophilic nature and negative charge, it cannot readily cross intact cell membranes and is excluded by functional tight junctions.

Experimental Protocol: Transwell Permeability Assay

-

Cell Culture: Culture a cell monolayer on a permeable Transwell insert.

-

Dye Application: Add a known concentration of Lucifer Yellow to the apical (upper) chamber.

-

Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.[16]

-

Sampling: Collect samples from the basolateral (lower) chamber.

-

Quantification: Measure the fluorescence of the basolateral samples using a fluorescence plate reader. The amount of Lucifer Yellow that has passed through the monolayer is inversely proportional to the tightness of the paracellular barrier.

Synthesis Pathway

Lucifer Yellow is synthesized from 4-aminonaphthalimide. The core structure is sulfonated and functionalized with a carbohydrazide group to produce the final, highly fluorescent and fixable dye. While the original synthesis by Stewart involved multiple steps, various derivatives, such as Lucifer Yellow cadaverine, have since been developed for conjugation to other molecules.[18][19]

Conclusion

For over four decades, Lucifer Yellow has remained a cornerstone of cell biology research. Its unique combination of intense fluorescence, water solubility, fixability, and utility as a tracer for cell coupling and permeability has ensured its enduring relevance. From the detailed mapping of individual neurons to the functional assessment of cellular barriers, Lucifer Yellow continues to illuminate the intricate workings of the cellular world. This guide provides the foundational knowledge and practical protocols for researchers to effectively harness the power of this remarkable fluorescent dye in their own investigations.

References

- 1. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Lucifer yellow - an angel rather than the devil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. omlc.org [omlc.org]

- 5. Lucifer yellow - Wikipedia [en.wikipedia.org]

- 6. Visualization of neurons filled with biotinylated-lucifer yellow following identification of efferent connectivity with retrograde transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Lucifer Yellow CH | bioactive chemcial | CAS# 67769-47-5 | InvivoChem [invivochem.com]

- 10. Spectrum [Lucifer Yellow] | AAT Bioquest [aatbio.com]

- 11. fluorophores.org [fluorophores.tugraz.at]

- 12. Marder Lab Website - Dye Fills [sites.google.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. jove.com [jove.com]

- 17. m.youtube.com [m.youtube.com]

- 18. biotium.com [biotium.com]

- 19. Synthesis and characterization of fluorescent Lucifer yellow-lipid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lucifer Yellow CH Dipotassium Salt for Researchers and Drug Development Professionals

Abstract

Lucifer Yellow CH dipotassium (B57713) salt is a highly fluorescent, water-soluble dye that has become an indispensable tool in cellular and neurobiology research. Its utility as a fluorescent tracer for assessing cell morphology, membrane permeability, and intercellular communication through gap junctions is well-established. This technical guide provides a comprehensive overview of the chemical and physical properties of Lucifer Yellow CH dipotassium salt, detailed experimental protocols for its key applications, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing this versatile fluorescent probe.

Core Chemical and Physical Properties

Lucifer Yellow CH dipotassium salt is a derivative of the naphthalimide class of dyes. Its chemical structure incorporates two sulfonate groups, rendering it highly water-soluble and membrane-impermeant, a crucial feature for its applications as an intracellular tracer. The carbohydrazide (B1668358) (CH) moiety allows for its fixation within cells using aldehyde-based fixatives, enabling permanent sample preparation for microscopy.

Quantitative Data Summary

The key quantitative properties of Lucifer Yellow CH dipotassium salt are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₉K₂N₅O₉S₂ | [1][2][3] |

| Molecular Weight | 521.57 g/mol | [1][2][3] |

| CAS Number | 71206-95-6 | [1][2][3] |

| Excitation Wavelength (λex) | 428 - 430 nm | [1][2][4] |

| Emission Wavelength (λem) | 536 - 540 nm | [1][2][4] |

| Appearance | Orange powder | [1][3] |

| Solubility | Soluble in water (1 mg/mL; up to 10 mg/mL with heat) | [5] |

| Storage Temperature | Room temperature | [1][3] |

Key Applications and Experimental Protocols

Lucifer Yellow CH dipotassium salt is a versatile tool with a broad range of applications in biological research. Its primary uses revolve around its properties as a fluorescent tracer that is unable to cross intact cell membranes.

Visualization of Neuronal and Cellular Morphology

Due to its high fluorescence and inability to cross cell membranes, Lucifer Yellow is an excellent marker for visualizing the detailed morphology of individual cells, particularly neurons with their intricate dendritic and axonal arborizations. The dye is introduced into the cell of interest via microinjection or iontophoresis.

This protocol describes the general steps for introducing Lucifer Yellow into a single cell using a microinjection setup.

Materials:

-

Lucifer Yellow CH dipotassium salt

-

Intracellular solution (e.g., potassium chloride or potassium gluconate based)

-

Microinjection apparatus (including micromanipulator, pressure injector, and microscope)

-

Glass micropipettes

-

Cell culture or tissue preparation

Procedure:

-

Prepare Lucifer Yellow Solution: Dissolve Lucifer Yellow CH dipotassium salt in the intracellular solution to a final concentration of 0.5-5%.

-

Backfill Micropipette: Carefully backfill the tip of a glass micropipette with the Lucifer Yellow solution.

-

Position Micropipette: Under microscopic guidance, carefully position the micropipette adjacent to the target cell.

-

Impale the Cell: Gently impale the cell membrane with the micropipette.

-

Inject the Dye: Apply positive pressure to inject the Lucifer Yellow solution into the cell. The amount of dye injected can be controlled by the pressure and duration of the injection.

-

Allow for Diffusion: Allow sufficient time for the dye to diffuse throughout the cytoplasm and cellular processes.

-

Visualize: Visualize the filled cell using fluorescence microscopy with appropriate filter sets for Lucifer Yellow (excitation ~428 nm, emission ~540 nm).

Assessment of Gap Junctional Intercellular Communication (GJIC)

Lucifer Yellow's molecular weight allows it to pass through gap junction channels, making it an ideal tool for studying cell-to-cell communication. The transfer of the dye from an injected cell to its neighbors is a direct measure of functional gap junctions.

The scrape-loading technique provides a simple and rapid method for assessing GJIC in a population of cultured cells.

Materials:

-

Confluent cell culture monolayer

-

Lucifer Yellow CH dipotassium salt solution (0.1-1 mg/mL in a buffered salt solution like PBS)

-

Surgical blade or needle

-

Fluorescence microscope

Procedure:

-

Wash Cells: Wash the confluent cell monolayer twice with a buffered salt solution (e.g., PBS with Ca²⁺ and Mg²⁺).

-

Add Lucifer Yellow: Add the Lucifer Yellow solution to the cells, ensuring the monolayer is completely covered.

-

Scrape the Monolayer: Make a clean scrape across the cell monolayer with a sterile surgical blade or needle. This action mechanically disrupts the cells along the scrape line, allowing them to take up the dye.

-

Incubate: Incubate the cells for 2-5 minutes at room temperature to allow for dye transfer to adjacent, non-scraped cells via gap junctions.

-

Wash: Wash the monolayer three times with the buffered salt solution to remove extracellular Lucifer Yellow.

-

Fix (Optional): The cells can be fixed with 4% paraformaldehyde for permanent slide preparation.

-

Visualize and Quantify: Observe the cells under a fluorescence microscope. The extent of dye transfer from the scrape line to neighboring cells indicates the level of GJIC. Quantification can be performed by measuring the distance of dye spread or the number of dye-coupled cells.[6]

Paracellular Permeability Assays

In epithelial and endothelial cell monolayers, Lucifer Yellow is used to assess the integrity of tight junctions, which regulate the passage of molecules through the paracellular pathway. An increase in the permeability of the monolayer to Lucifer Yellow indicates a disruption of tight junction function.

This protocol details the use of Lucifer Yellow to measure the permeability of a cell monolayer grown on a porous Transwell insert.

Materials:

-

Cell monolayer grown to confluence on a Transwell insert

-

Lucifer Yellow CH dipotassium salt solution (e.g., 100 µM in transport buffer)

-

Transport buffer (e.g., HBSS with Ca²⁺, Mg²⁺, and 10 mM HEPES, pH 7.4)

-

Multi-well plate reader with fluorescence capabilities

Procedure:

-

Prepare Monolayer: Grow cells to confluence on the Transwell inserts.

-

Wash: Gently wash the apical and basolateral sides of the monolayer with pre-warmed transport buffer.

-

Add Lucifer Yellow: Add the Lucifer Yellow solution to the apical chamber of the Transwell insert.

-

Add Buffer to Basolateral Chamber: Add fresh transport buffer to the basolateral chamber.

-

Incubate: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C.

-

Sample Basolateral Medium: At the end of the incubation, collect a sample from the basolateral chamber.

-

Measure Fluorescence: Measure the fluorescence of the basolateral sample using a plate reader (excitation ~425-485 nm, emission ~528-535 nm).

-

Calculate Permeability: The amount of Lucifer Yellow that has passed through the monolayer is quantified and can be used to calculate the apparent permeability coefficient (Papp).

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of Lucifer Yellow CH dipotassium salt.

Signaling Pathway: Gap Junctional Intercellular Communication

Caption: Lucifer Yellow transfer between adjacent cells via gap junction channels.

Experimental Workflow: Scrape-Loading Dye Transfer Assay

Caption: Step-by-step workflow for the scrape-loading dye transfer assay.

Logical Relationship: Permeability and Tight Junction Integrity

Caption: Relationship between tight junction integrity and Lucifer Yellow permeability.

Safety and Handling

Lucifer Yellow CH dipotassium salt is generally considered to be of low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.[7]

-

Inhalation: Avoid inhaling the powder. Work in a well-ventilated area or use a fume hood when handling the solid form.[7]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]

-

Storage: Store in a dry, dark place at room temperature.[1][3]

Conclusion

Lucifer Yellow CH dipotassium salt remains a cornerstone fluorescent probe in cell biology and neuroscience. Its unique combination of high fluorescence, water solubility, membrane impermeability, and fixability makes it an exceptionally versatile tool for a wide range of applications. This guide provides the foundational knowledge and detailed protocols necessary for its effective use in research and drug development settings. By understanding its chemical properties and mastering the experimental techniques, researchers can continue to leverage this powerful dye to unravel the complexities of cellular structure and function.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. abmole.com [abmole.com]

- 3. Scrape loading–dye transfer assay [bio-protocol.org]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 2.8. Scrape loading and dye transfer [bio-protocol.org]

- 6. tandfonline.com [tandfonline.com]

- 7. file1.lookchem.com [file1.lookchem.com]

Lucifer Yellow: A Comprehensive Technical Guide to its Excitation and Emission Spectra for Researchers

For researchers, scientists, and drug development professionals, Lucifer Yellow CH stands as a cornerstone fluorescent dye for investigating cellular morphology, intercellular communication, and membrane permeability. This in-depth technical guide provides a thorough examination of its spectral properties, detailed experimental protocols for its application, and visualizations of key experimental workflows and related signaling pathways.

Lucifer Yellow is a highly fluorescent, water-soluble dye that was first synthesized by Walter W. Stewart at the National Institutes of Health and patented in 1978.[1] Its utility in cellular biology is underscored by its ability to be readily visualized in both living and fixed cells.[1] The carbohydrazide (B1668358) (CH) group in its structure allows for its covalent linkage to surrounding biomolecules through aldehyde fixation, making it ideal for detailed morphological studies.[1] This guide will delve into the quantitative spectral data of Lucifer Yellow, provide step-by-step experimental methodologies, and illustrate its use in studying cellular processes.

Spectroscopic Properties of Lucifer Yellow

Lucifer Yellow exhibits a notable Stokes shift, the difference between the excitation and emission maxima, of approximately 105-116 nm.[2] This large shift facilitates the separation of the emission signal from the excitation light, resulting in a high signal-to-noise ratio. The key spectroscopic parameters are summarized in the table below.

| Parameter | Value | Solvent | Reference |

| Excitation Maximum (λex) | 428 nm | Water | [2][3][4] |

| ~430 nm | Ethanol/Methanol | [5] | |

| Emission Maximum (λem) | 533-544 nm | Water | [2][3] |

| ~530 nm | Ethanol/Methanol | [5] | |

| Molar Extinction Coefficient (ε) | 24,200 cm⁻¹M⁻¹ | Water (at 279.75 nm) | [6][7] |

| Quantum Yield (Φ) | 0.21 | Water | [6][7] |

Experimental Protocols

Measurement of Fluorescence Spectra

A precise determination of the excitation and emission spectra of Lucifer Yellow is fundamental for optimizing its use in fluorescence microscopy and spectroscopy.

Objective: To measure the fluorescence excitation and emission spectra of Lucifer Yellow in an aqueous solution.

Materials:

-

Lucifer Yellow CH (dilithium or dipotassium (B57713) salt)[3]

-

Spectrofluorometer (e.g., Spex FluoroMax, Shimadzu RF-5000)[6][8]

-

1 cm pathlength quartz cuvettes[6]

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

Procedure:

-

Sample Preparation: Prepare a stock solution of Lucifer Yellow in deionized water. Dilute the stock solution in PBS to a final concentration that yields an absorbance of less than 0.1 at the excitation wavelength to prevent inner-filter effects.[6] A concentration of 5 x 10⁻⁵ M is a common starting point.[9]

-

Instrumentation Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time.

-

Set the excitation and emission monochromators to a spectral bandwidth of approximately 4-5 nm.[6]

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (e.g., 535 nm).

-

Scan a range of excitation wavelengths (e.g., 350 nm to 500 nm).

-

Record the fluorescence intensity at each excitation wavelength.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined maximum from the previous step (around 428 nm).[2]

-

Scan a range of emission wavelengths (e.g., 450 nm to 650 nm).

-

Record the fluorescence intensity at each emission wavelength.

-

-

Data Correction: Subtract the dark counts and correct the spectra for the wavelength-dependent sensitivity of the instrument.[6]

Cell Loading and Analysis of Gap Junctional Intercellular Communication (GJIC) via Scrape-Loading Dye Transfer

The scrape-loading dye transfer (SLDT) assay is a robust and widely used method to assess GJIC in a cell monolayer.[10][11] It relies on the principle that Lucifer Yellow can enter mechanically damaged cells and subsequently pass into adjacent, healthy cells through functional gap junctions.[11][12]

Objective: To qualitatively and quantitatively assess GJIC in a confluent cell culture.

Materials:

-

Confluent cell culture in a petri dish or multi-well plate

-

Lucifer Yellow CH solution (0.05% in PBS containing Ca²⁺ and Mg²⁺)[12]

-

Phosphate-buffered saline (PBS) with and without Ca²⁺ and Mg²⁺

-

Surgical scalpel or needle

-

Fluorescence microscope with appropriate filters for Lucifer Yellow (Excitation: ~425 nm, Emission: ~530 nm)[13][14]

-

Image analysis software (e.g., NIH Image, ImageJ)

Procedure:

-

Cell Culture Preparation: Grow cells to a confluent monolayer in the desired culture vessel.

-

Washing: Gently wash the cell monolayer three times with PBS containing Ca²⁺ and Mg²⁺ to remove any residual serum.[12]

-

Scraping and Loading:

-

Add the Lucifer Yellow solution to the cells.

-

Using a sterile scalpel, make several parallel scrapes across the cell monolayer.[12]

-

-

Incubation: Incubate the cells with the Lucifer Yellow solution for a short period (e.g., 3-5 minutes) to allow for dye uptake and transfer.[10]

-

Washing: Thoroughly wash the cells multiple times with PBS to remove extracellular dye.

-

Fixation (Optional): If desired, fix the cells with 4% paraformaldehyde for 10-20 minutes.[15] Lucifer Yellow is fixable, which allows for subsequent immunostaining.[3][16]

-

Imaging:

-

Immediately visualize the cells using a fluorescence microscope.

-

Capture images along the scrape lines, focusing on the extent of dye transfer from the scrape edge into the adjacent cells.

-

-

Quantification:

-

The extent of GJIC can be quantified by measuring the area of dye-coupled cells or the distance the dye has migrated from the scrape line using image analysis software.[10]

-

Visualizations

The following diagrams, created using the DOT language, illustrate a key experimental workflow and a related signaling pathway involving Lucifer Yellow.

Caption: Experimental workflow for the Scrape-Loading Dye Transfer (SLDT) assay.

References

- 1. Lucifer yellow - Wikipedia [en.wikipedia.org]

- 2. Spectrum [Lucifer Yellow] | AAT Bioquest [aatbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. FluoroFinder [app.fluorofinder.com]

- 5. Testing Fluorescence Lifetime Standards using Two-Photon Excitation and Time-Domain Instrumentation: Rhodamine B, Coumarin 6 and Lucifer Yellow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. omlc.org [omlc.org]

- 7. PhotochemCAD | Lucifer Yellow CH [photochemcad.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. scientificlabs.co.uk [scientificlabs.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Luminescence of Lucifer Yellow CH: A Technical Guide to its Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield of Lucifer Yellow CH dipotassium (B57713) salt, a vital fluorescent probe in cellular and neurobiological research. This document outlines the core photophysical properties, detailed experimental protocols for quantum yield determination, and its application in studying intercellular communication.

Quantitative Photophysical Properties

Lucifer Yellow CH dipotassium salt is a highly fluorescent, water-soluble dye extensively used as a neuronal tracer and for investigating gap junctional intercellular communication. A critical parameter for any fluorescent probe is its quantum yield (Φ), which describes the efficiency of the conversion of absorbed photons into emitted photons.

Below is a summary of the key quantitative data for Lucifer Yellow CH dipotassium salt:

| Parameter | Value | Solvent | Citation |

| Fluorescence Quantum Yield (Φ) | 0.21 | Water | [1] |

| Excitation Maximum (λex) | ~428 nm | Aqueous Buffer | [2] |

| Emission Maximum (λem) | ~536 - 540 nm | Aqueous Buffer | [3] |

Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield of Lucifer Yellow CH dipotassium salt can be reliably determined using the comparative method. This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard with a known quantum yield. Quinine (B1679958) sulfate (B86663) is a suitable standard for this purpose.

Materials and Reagents

-

Lucifer Yellow CH dipotassium salt

-

Quinine sulfate (fluorescence standard)

-

0.1 M Sulfuric acid (H₂SO₄)

-

Ultrapure water

-

Spectroscopic grade solvents

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Spectrofluorometer with spectral correction capabilities

Preparation of Stock Solutions

-

Lucifer Yellow Stock Solution: Accurately weigh a small amount of Lucifer Yellow CH dipotassium salt and dissolve it in ultrapure water to prepare a stock solution of approximately 1 mM.

-

Quinine Sulfate Stock Solution: Accurately weigh a small amount of quinine sulfate and dissolve it in 0.1 M H₂SO₄ to prepare a stock solution of approximately 1 mM. The quantum yield of quinine sulfate in 0.1 M H₂SO₄ is well-established at approximately 0.54.[4]

Preparation of Working Solutions

-

From the stock solutions, prepare a series of dilutions for both Lucifer Yellow and the quinine sulfate standard.

-

The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is within the range of 0.02 to 0.1 to avoid inner filter effects.

Measurement Procedure

-

Absorbance Measurement:

-

Record the UV-Vis absorbance spectra of all working solutions of Lucifer Yellow and quinine sulfate.

-

Determine the absorbance at the excitation wavelength (e.g., 350 nm, where both compounds absorb).

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectra for all working solutions of Lucifer Yellow and quinine sulfate. Ensure the entire emission spectrum is recorded.

-

It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectra for each solution.

-

Plot a graph of the integrated fluorescence intensity versus absorbance for both Lucifer Yellow and the quinine sulfate standard.

-

Determine the gradient (slope) of the linear fit for both plots.

-

Calculation of Quantum Yield

The quantum yield of Lucifer Yellow (Φ_LY) can be calculated using the following equation:

Φ_LY = Φ_QS * (Grad_LY / Grad_QS) * (η_LY² / η_QS²)

Where:

-

Φ_QS is the quantum yield of the quinine sulfate standard (0.54).

-

Grad_LY is the gradient of the plot for Lucifer Yellow.

-

Grad_QS is the gradient of the plot for quinine sulfate.

-

η_LY is the refractive index of the solvent for Lucifer Yellow (water, ~1.33).

-

η_QS is the refractive index of the solvent for quinine sulfate (0.1 M H₂SO₄, ~1.33).

Since the refractive indices of the solvents are very similar, the equation can often be simplified to:

Φ_LY ≈ Φ_QS * (Grad_LY / Grad_QS)

Application Spotlight: Scrape-Loading Dye Transfer Assay for Gap Junction Communication

Lucifer Yellow is an invaluable tool for studying gap junctional intercellular communication (GJIC), the direct exchange of small molecules and ions between adjacent cells. The scrape-loading dye transfer assay is a common method to assess GJIC.

Experimental Protocol: Scrape-Loading Dye Transfer

-

Cell Culture: Grow a confluent monolayer of the cells of interest in a culture dish.

-

Preparation of Dye Solution: Prepare a solution of Lucifer Yellow CH dipotassium salt in a physiologically compatible buffer (e.g., phosphate-buffered saline, PBS) at a concentration of approximately 1 mg/mL.

-

Scraping: Make a scratch or scrape across the cell monolayer using a sterile needle or pipette tip.

-

Dye Loading: Immediately add the Lucifer Yellow solution to the culture dish and incubate for a short period (e.g., 2-5 minutes). The dye will enter the damaged cells along the scrape.

-

Washing: Gently wash the cell monolayer several times with fresh buffer to remove extracellular dye.

-

Incubation: Incubate the cells for a period (e.g., 30-60 minutes) to allow for the transfer of the dye from the initially loaded cells to adjacent, healthy cells through functional gap junctions.

-

Imaging: Visualize the spread of the fluorescent dye using a fluorescence microscope. The extent of dye transfer to neighboring cells is indicative of the level of GJIC.

Visualizing the Workflow and Concepts

To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.

References

- 1. Scrape loading–dye transfer assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Visualization of neurons filled with biotinylated-lucifer yellow following identification of efferent connectivity with retrograde transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinine sulfate [omlc.org]

Molecular weight of Lucifer Yellow CH dipotassium salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lucifer Yellow CH dipotassium (B57713) salt, a highly versatile fluorescent dye. Its utility in cell biology, neurobiology, and physiology is well-established, primarily as a tracer to investigate cellular morphology and intercellular communication. This document outlines its core properties, detailed experimental protocols, and a visual representation of a common experimental workflow.

Core Properties of Lucifer Yellow CH Dipotassium Salt

Lucifer Yellow CH is a polar fluorescent tracer that is membrane-impermeant, meaning it cannot passively cross cell membranes.[1] This characteristic is crucial for its application in assessing cell-to-cell communication through gap junctions and for detailed morphological studies of individual cells following introduction by methods such as microinjection or electroporation.[2] The carbohydrazide (B1668358) (CH) group in its structure allows the dye to be chemically fixed in place with aldehyde-based fixatives, making it compatible with immunocytochemistry and long-term sample preservation.[1]

Quantitative Data Summary

The key physicochemical and spectral properties of Lucifer Yellow CH dipotassium salt are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 521.57 g/mol | [3][4] |

| CAS Number | 71206-95-6 | [3][4] |

| Molecular Formula | C₁₃H₉K₂N₅O₉S₂ | [3][4] |

| Excitation Wavelength (λex) | ~428 nm | [1][3][4] |

| Emission Wavelength (λem) | ~536-540 nm | [1][3][4] |

| Appearance | Orange powder | [3][4] |

| Solubility | 1 mg/mL in water; 10 mg/mL in water with heat | [5] |

Experimental Protocols

Lucifer Yellow can be introduced into cells using several techniques, including microinjection, electroporation, and scrape loading. The following is a detailed protocol for a common application: the scrape-loading and dye transfer assay to assess gap junctional intercellular communication (GJIC).

Scrape-Loading and Dye Transfer Assay for GJIC

This method is a rapid and effective way to qualitatively and quantitatively assess the functionality of gap junctions between cultured cells.[6][7]

Materials:

-

Lucifer Yellow CH dipotassium salt

-

Phosphate-buffered saline (PBS)

-

Hank's Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Cell culture medium

-

Paraformaldehyde (PFA) for fixation

-

Confluent monolayer of cells in a petri dish

-

Fluorescence microscope

Procedure:

-

Preparation of Solutions:

-

Cell Culture Preparation:

-

Scrape-Loading:

-

Remove the final wash and add the Lucifer Yellow solution to the cells, ensuring the monolayer is covered.

-

Using a sterile scalpel or needle, make one or more clean scratches across the cell monolayer.[3][8] This action will mechanically disrupt the cells along the scratch, allowing the dye to enter.

-

-

Dye Transfer Incubation:

-

Incubate the cells with the Lucifer Yellow solution for a short period, typically 1 to 5 minutes at room temperature.[3][8]

-

Quickly wash the monolayer three times with HBC to remove excess extracellular dye.[3][8]

-

Add back the saved, pre-warmed culture medium and incubate for an additional 2 to 8 minutes to allow the dye to transfer from the initially loaded cells to adjacent cells through functional gap junctions.[8]

-

-

Fixation and Imaging:

Data Analysis:

The extent of dye transfer is proportional to the level of gap junctional intercellular communication. This can be quantified by measuring the distance the dye has traveled from the scrape line or by counting the number of fluorescent cells extending from the margin of the scrape.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the scrape-loading and dye transfer assay.

Caption: Workflow for assessing gap junction communication using Lucifer Yellow.

References

- 1. biotium.com [biotium.com]

- 2. Lucifer Yellow СН | CAS#: 71206-95-6 (dipotassium salt); 67769-47-5 (dilithium salt) [ru.lumiprobe.com]

- 3. Scrape loading–dye transfer assay [bio-protocol.org]

- 4. Intracellular staining dye, powder | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 5. Intracellular staining dye, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Scrape Loading Dye Assay - NCMIR Wiki - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]

A Comparative Analysis of Lucifer Yellow Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the solubility and applications of Lucifer Yellow potassium and lithium salts. Lucifer Yellow, a highly fluorescent dye, is an invaluable tool for tracing neuronal morphology, assessing cell permeability, and investigating gap junctional intercellular communication. The choice between the potassium and lithium salt can significantly impact experimental outcomes, primarily due to differences in their solubility.

Core Properties and Solubility

Lucifer Yellow CH is a water-soluble fluorescent dye with excitation and emission maxima around 428 nm and 536 nm, respectively. It is available as either a dipotassium (B57713) or a dilithium (B8592608) salt. While both forms are used in biological research, their solubility characteristics, particularly in electrolyte-containing solutions, differ significantly.

A notable drawback of the Lucifer Yellow potassium salt is its relatively low solubility, especially in potassium chloride (KCl)-containing solutions commonly used in microelectrodes for intracellular injections. To circumvent this limitation, the lithium salt is often preferred.[1] The lithium salt of Lucifer Yellow exhibits higher solubility, making it more suitable for such applications.[1][2]

Quantitative Solubility Data

The following table summarizes the reported solubility values for Lucifer Yellow potassium and lithium salts in aqueous solutions. It is important to note that solubility can be influenced by factors such as temperature and the use of sonication.

| Salt | Solvent | Reported Solubility | Conditions |

| Lucifer Yellow Potassium Salt | Water | 1 mg/mL | - |

| Water | 5 mg/mL | With sonication and warming to 60°C | |

| Water | 10 mg/mL | With heat | |

| Lucifer Yellow Lithium Salt | Water | 1 mg/mL[3] | - |

| Water | 10 mg/mL[4][5] | With sonication[4][5] | |

| Water | 20 mg/mL[6] | With sonication[6] | |

| Water | 25 mg/mL | With sonication and warming to 60°C | |

| PBS | 10 mg/mL | With sonication |

Experimental Protocols

General Protocol for Determining Solubility

While specific solubility data is provided by suppliers, researchers may need to verify solubility in their specific buffer systems. The following is a general protocol for determining the solubility of Lucifer Yellow salts.

Materials:

-

Lucifer Yellow potassium or lithium salt

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS), specific intracellular buffer)

-

Vortex mixer

-

Magnetic stirrer and stir bar

-

Centrifuge

-

Spectrophotometer or fluorometer

-

Calibrated balance

Methodology:

-

Preparation of Supersaturated Solution:

-

Add a pre-weighed excess amount of the Lucifer Yellow salt to a known volume of the solvent in a clean vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Place the vial on a magnetic stirrer and allow it to mix for several hours at a controlled temperature to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the supersaturated solution at high speed to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Quantification of Dissolved Solute:

-

Prepare a series of standard solutions of known concentrations of the Lucifer Yellow salt in the same solvent.

-

Measure the absorbance or fluorescence of the standard solutions and the supernatant from the saturated solution using a spectrophotometer or fluorometer at the appropriate wavelengths (Ex/Em: ~428/536 nm).

-

Construct a standard curve by plotting absorbance/fluorescence versus concentration.

-

Determine the concentration of the Lucifer Yellow salt in the supernatant by interpolating its absorbance/fluorescence value on the standard curve. This concentration represents the solubility of the salt under the tested conditions.

-

Protocol for Scrape-Loading Dye Transfer Assay to Assess Gap Junctional Intercellular Communication (GJIC)

This method is a rapid technique to qualitatively or quantitatively assess GJIC between cultured cells.

Materials:

-

Confluent cell monolayer in a petri dish

-

Lucifer Yellow solution (e.g., 1 mg/mL in PBS)

-

Surgical blade or razor blade

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) for fixation

-

Fluorescence microscope

Methodology:

-

Cell Culture: Grow cells to a confluent monolayer.

-

Washing: Gently wash the cell monolayer twice with PBS.

-

Scraping: Create several linear scrapes across the monolayer using a sterile blade.

-

Dye Loading: Immediately add the Lucifer Yellow solution to the scraped cells and incubate for 5-15 minutes at 37°C. The dye will enter the cells along the scrape line.

-

Washing: Wash the cells three times with PBS to remove extracellular dye.

-

Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Visualization: Observe the cells under a fluorescence microscope. The extent of dye transfer from the initially loaded cells to adjacent cells indicates the level of GJIC.[7]

Visualizing Experimental Workflows and Pathways

Gap Junctional Intercellular Communication (GJIC) Pathway

The following diagram illustrates the principle of using Lucifer Yellow to trace the passage of molecules through gap junctions between adjacent cells.

Caption: Lucifer Yellow transfer through a gap junction.

Experimental Workflow for a Lucifer Yellow Permeability Assay

This diagram outlines the typical steps involved in a Lucifer Yellow permeability assay to assess the integrity of a cell monolayer, for instance, in a Transwell® system.

References

- 1. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. Powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lucifer Yellow CH | bioactive chemcial | CAS# 67769-47-5 | InvivoChem [invivochem.com]

- 6. Lucifer Yellow CH dilithium salt | TargetMol [targetmol.com]

- 7. tandfonline.com [tandfonline.com]

The Mechanism of Lucifer Yellow Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucifer Yellow CH is a highly fluorescent, water-soluble dye that has been an invaluable tool in biological research since its introduction by Walter W. Stewart in 1978.[1][2] Its utility spans a wide range of applications, from neuronal tracing and morphological analysis to the assessment of intercellular communication and membrane permeability.[3][4][5] The dye's defining characteristic is its intense yellow fluorescence, which can be readily visualized in both living and fixed cells.[2] This technical guide provides a comprehensive overview of the fluorescence mechanism of Lucifer Yellow, its physicochemical properties, and detailed protocols for its application in key experimental paradigms.

Core Mechanism of Fluorescence

The fluorescence of Lucifer Yellow originates from its chemical structure, a disulfonated 4-aminonaphthalimide derivative.[1][6] The naphthalimide core constitutes the fluorophore, the part of the molecule responsible for light absorption and emission. The process of fluorescence can be broken down into three key stages:

-

Excitation: When Lucifer Yellow absorbs a photon of light of an appropriate wavelength (around 428 nm), an electron in the fluorophore is promoted from its ground electronic state (S₀) to a higher energy, excited singlet state (S₁).[1][7]

-

Non-radiative Relaxation: The excited molecule rapidly loses some of its vibrational energy to the surrounding solvent molecules through a process called internal conversion and vibrational relaxation. This is a non-radiative process, meaning no light is emitted.

-

Emission: From the lowest vibrational level of the S₁ state, the electron returns to the ground state (S₀), releasing the excess energy as a photon of light. This emitted light is the fluorescence. Due to the energy lost during non-radiative relaxation, the emitted photon has lower energy (and thus a longer wavelength, around 540 nm) than the absorbed photon.[1][7] This difference between the excitation and emission maxima is known as the Stokes shift.[5]

The carbohydrazide (B1668358) (CH) group in Lucifer Yellow CH is a key feature for many biological applications, as it allows the dye to be covalently linked to cellular components through aldehyde-based fixation, ensuring its retention within the cell for subsequent analysis.[2]

Physicochemical and Spectral Properties

The efficiency and characteristics of Lucifer Yellow's fluorescence are described by several key quantitative parameters. These properties are summarized in the table below.

| Property | Value | Solvent/Conditions | Reference(s) |

| Chemical Formula | C₁₃H₈Li₂N₄O₉S₂ | - | [6] |

| Molar Mass | 444.24 g·mol⁻¹ | - | [2] |

| Excitation Maximum (λex) | 428 nm | Water | [1][7] |

| Emission Maximum (λem) | 540-544 nm | Water | [1][7] |

| Stokes Shift | ~112-116 nm | Water | [5][7] |

| Molar Extinction Coefficient (ε) | 11,900 M⁻¹cm⁻¹ at 428 nm | Water | [1] |

| Quantum Yield (Φ) | 0.21 | Water | [1][8][9] |

| Fluorescence Lifetime (τ) | ~5.0 - 5.4 ns | Aqueous Buffer (pH 7.8) | [10][11] |

Note: The exact values can vary slightly depending on the solvent, pH, and temperature.

The fluorescence of Lucifer Yellow can be influenced by its environment. For instance, changes in pH can alter the protonation state of the molecule, which in turn can affect its electronic structure and thus its fluorescence properties, including wavelength, quantum yield, and lifetime.[12][13] While Lucifer Yellow's fluorescence is relatively stable over a physiological pH range, extreme pH values can lead to changes in fluorescence intensity.

Experimental Protocols

Detailed methodologies are crucial for the successful application of Lucifer Yellow in research. Below are protocols for common experimental procedures.

Protocol 1: Intracellular Loading of Lucifer Yellow

There are several methods for introducing Lucifer Yellow into cells.[3] The choice of method depends on the cell type, experimental goals, and available equipment.

A. Microinjection/Iontophoresis: This method is ideal for labeling individual cells, such as neurons or astrocytes, for morphological analysis or tracking cell-cell communication.[4][14]

-

Materials:

-

Lucifer Yellow CH (dilithium or dipotassium (B57713) salt)[4][15]

-

Glass micropipettes

-

Micromanipulator and injection system (e.g., for iontophoresis or pressure injection)

-

Fluorescence microscope

-

-

Procedure:

-

Prepare a 1-5% (w/v) solution of Lucifer Yellow in 5 mM KCl or LiCl.[4][15] To prevent clogging, centrifuge the solution at high speed (e.g., 16,800 x g) for 10 minutes and then filter the supernatant through a 0.2 µm syringe filter.[4]

-

Backfill a glass micropipette with the filtered Lucifer Yellow solution.

-

Using a micromanipulator, carefully approach the target cell under microscopic observation.

-

Gently impale the cell with the micropipette.

-

Inject the dye into the cell using either brief pressure pulses or by applying a negative current for iontophoresis.

-

Monitor the filling of the cell under fluorescence illumination. Complete filling of a cell, including its fine processes, may take several minutes.[4]

-

B. Electroporation: This technique allows for the simultaneous loading of a large number of cells in a culture.[3]

-

Materials:

-

Lucifer Yellow CH

-

Electroporation buffer (e.g., PBS with 10% FBS)[16]

-

Electroporation device and cuvettes

-

Cell culture medium

-

-

Procedure:

-

Prepare a cell suspension in the electroporation buffer.

-

Add Lucifer Yellow to the cell suspension to a final concentration of approximately 5 mM.[16]

-

Transfer the cell-dye mixture to an electroporation cuvette.

-

Apply an electrical pulse according to the manufacturer's instructions for your specific cell type.

-

Immediately after electroporation, transfer the cells to pre-warmed culture medium and allow them to recover.

-

C. Scrape Loading: This is a simple method for loading dye into a population of adherent cells.[17]

-

Materials:

-

Lucifer Yellow CH

-

Divalent ion-free PBS

-

Razor blade or cell scraper

-

-

Procedure:

-

Grow cells to confluence on a culture dish.

-

Wash the cells with divalent ion-free PBS.

-

Incubate the cells with a solution of Lucifer Yellow (e.g., 0.5 mg/ml) in the same buffer.[17]

-

Make several linear scrapes across the cell monolayer with a razor blade.[17]

-

Incubate for a period (e.g., 60 minutes at 37°C) to allow dye uptake by the scraped cells and transfer to adjacent cells via gap junctions.[17]

-

Protocol 2: Cell Fixation and Imaging

Lucifer Yellow is fixable, allowing for long-term preservation of the labeled cells and compatibility with techniques like immunohistochemistry.[3][15]

-

Materials:

-

Procedure:

-

After cell loading and any experimental treatments, gently wash the cells with PBS.

-

Fix the cells with 4% PFA for 10-20 minutes at room temperature.[16]

-

Wash the cells thoroughly with PBS.

-

(Optional, for subsequent immunostaining) Permeabilize the cells with Triton X-100 for 5-10 minutes.[16]

-

(Optional) Block non-specific antibody binding with a blocking solution for 30-60 minutes.[16]

-

The sample is now ready for imaging or further processing (e.g., antibody incubation).

-

Image the cells using a fluorescence microscope with appropriate filters for Lucifer Yellow (excitation ~428 nm, emission ~540 nm). For detailed morphological analysis, z-stack imaging with a confocal microscope is recommended.[4]

-

Protocol 3: Paracellular Permeability Assay

Lucifer Yellow is a valuable tool for assessing the integrity of cellular barriers, such as the blood-brain barrier, by measuring its paracellular flux.[5][18]

-

Materials:

-

Cells cultured on permeable supports (e.g., Transwell inserts)

-

Transport buffer (e.g., HBSS with Ca²⁺, Mg²⁺, and 10 mM HEPES, pH 7.4)[19]

-

Lucifer Yellow CH

-

Fluorescence plate reader

-

-

Procedure:

-

Grow a confluent monolayer of cells on the permeable supports.

-

Gently wash the cell monolayer with pre-warmed transport buffer.

-

Add fresh transport buffer to the basolateral (lower) compartment.

-

Add transport buffer containing a known concentration of Lucifer Yellow (e.g., 100 µM) to the apical (upper) compartment.[19]

-

Incubate the plate at 37°C on an orbital shaker for a defined period (e.g., 1-2 hours).[19]

-

After incubation, collect a sample from the basolateral compartment.

-

Measure the fluorescence of the sample using a plate reader (excitation ~485 nm, emission ~530 nm).[19][20]

-

Create a standard curve with known concentrations of Lucifer Yellow to determine the amount of dye that has passed through the cell monolayer.

-

The apparent permeability coefficient (Papp) can be calculated to quantify the barrier integrity.[19]

-

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Lucifer Yellow.

Caption: Mechanism of Lucifer Yellow fluorescence.

Caption: General workflow for cell labeling with Lucifer Yellow.

Caption: Visualizing gap junction communication with Lucifer Yellow.

References

- 1. Lucifer Yellow(s) [drugfuture.com]

- 2. Lucifer yellow - Wikipedia [en.wikipedia.org]

- 3. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visualizing Astrocyte Morphology Using Lucifer Yellow Iontophoresis [jove.com]

- 5. Lucifer Yellow - A Robust Paracellular Permeability Marker in a Cell Model of the Human Blood-brain Barrier [jove.com]

- 6. Lucifer Yellow | C13H8Li2N4O9S2 | CID 20835957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Spectrum [Lucifer Yellow] | AAT Bioquest [aatbio.com]

- 8. PhotochemCAD | Lucifer Yellow CH [photochemcad.com]

- 9. omlc.org [omlc.org]

- 10. researchgate.net [researchgate.net]

- 11. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. researchgate.net [researchgate.net]

- 15. lumiprobe.com [lumiprobe.com]

- 16. researchgate.net [researchgate.net]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. youtube.com [youtube.com]

- 19. scientificlabs.co.uk [scientificlabs.co.uk]

- 20. researchgate.net [researchgate.net]

The Fixability of Lucifer Yellow CH: A Technical Guide for Researchers

An in-depth examination of the chemical principles, protocols, and data concerning the aldehyde-based fixation of Lucifer Yellow CH dipotassium (B57713) salt for advanced cellular imaging.

Executive Summary

Mechanism of Fixation

The capacity of Lucifer Yellow CH to be fixed in situ is conferred by its carbohydrazide (B1668358) functional group (-NHNHCONH₂). Aldehyde fixatives, most commonly paraformaldehyde (which depolymerizes to formaldehyde (B43269) in solution), act as chemical cross-linkers. The fixation reaction is a classic condensation reaction between the aldehyde's carbonyl group and the primary amine of the hydrazide.

This reaction forms a stable covalent bond, effectively cross-linking the Lucifer Yellow molecule to intracellular proteins and other amine-containing biomolecules that are also being immobilized by the fixative. This covalent tethering prevents the otherwise soluble dye from leaking out of the cell during subsequent permeabilization and washing steps required for techniques like immunostaining.

Figure 1. Simplified reaction scheme for aldehyde fixation of Lucifer Yellow.

Data on Fluorescence Retention After Fixation

A thorough review of the literature indicates that while the retention of Lucifer Yellow fluorescence after aldehyde fixation is consistently described as robust and stable, specific quantitative data comparing the fluorescence intensity before and after fixation is sparse. Most studies rely on qualitative assessments, noting that intense fluorescence is retained after fixation, including through embedding and sectioning procedures[1][2].

One of the challenges with certain fixatives, like glutaraldehyde (B144438), is that they can induce autofluorescence in biological tissues, which can complicate the precise quantification of the tracer's signal. Paraformaldehyde is generally preferred for fluorescence microscopy due to lower autofluorescence induction.

| Fixative Agent | Reported Fluorescence Retention | Key Considerations |

| Paraformaldehyde (PFA) | Qualitatively described as "stable" and allowing for "intense fluorescence"[1][2]. | The most common and recommended fixative for preserving Lucifer Yellow fluorescence. |

| Glutaraldehyde | Effective for fixation, but can induce significant background autofluorescence, potentially interfering with signal detection[3][4]. | Primarily used when superior ultrastructural preservation is required, often for subsequent electron microscopy. |

Note: Researchers aiming to perform quantitative analysis should establish a consistent fixation protocol and measure any potential signal loss empirically for their specific experimental conditions and imaging setup.

Experimental Protocols

Successful fixation of Lucifer Yellow requires proper cell loading followed by a carefully executed fixation protocol. Below are methodologies for common loading techniques and subsequent fixation.

Cell Loading Methodologies

4.1.1 Microinjection Microinjection is a precise method for introducing Lucifer Yellow into a single cell, commonly used for neuronal tracing.

-

Prepare Micropipettes: Pull glass micropipettes to a fine tip (0.5-1.0 µm).

-

Prepare Dye Solution: Dissolve Lucifer Yellow CH dipotassium salt to a concentration of 2-5% in an appropriate intracellular solution (e.g., 0.5–1M LiCl or a potassium-based internal solution)[2].

-

Backfill Pipette: Backfill the micropipette with the dye solution.

-

Perform Injection: Under microscopic guidance, carefully impale the target cell with the micropipette. Inject the dye using brief positive pressure pulses or by iontophoresis (passing negative current).

-

Allow Diffusion: Allow the dye to diffuse throughout the cell for a period of 15-60 minutes before proceeding to fixation[5].

4.1.2 Scrape Loading This method is effective for loading dye into a population of adherent cells in culture and is often used to study gap junctional intercellular communication[6][7].

-

Cell Culture: Grow cells to a confluent monolayer on a coverslip or culture dish.

-

Prepare Dye Solution: Prepare a 0.5-1.0 mg/mL solution of Lucifer Yellow in a calcium- and magnesium-containing phosphate-buffered saline (CaMg-PBS).

-

Wash Cells: Gently wash the cell monolayer three times with CaMg-PBS.

-

Scrape and Load: Add the Lucifer Yellow solution to cover the monolayer. Using a sharp surgical blade or a needle, make several scrapes or cuts across the cell layer. The mechanically damaged cells along the scrape will take up the dye[6][7].

-

Incubate: Incubate the cells for 5-10 minutes at room temperature to allow the dye to load and transfer to adjacent, coupled cells via gap junctions.

-

Wash: Thoroughly wash the cells three times with buffer to remove extracellular dye before fixation.

Aldehyde Fixation Protocol

This protocol is a general guideline and may require optimization for specific cell types and applications.

-

Prepare Fixative: Prepare fresh 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS, pH 7.4).

-

Safety Note: PFA is toxic and should be handled in a chemical fume hood.

-

-

Fixation: After cell loading and any necessary incubation period, remove the culture medium or buffer. Gently add the 4% PFA solution to cover the cells.

-

Incubate: Incubate for 10-20 minutes at room temperature[5]. Avoid prolonged fixation times, which can increase autofluorescence and potentially mask antigens for subsequent immunostaining.

-

Wash: Aspirate the fixative and wash the cells three times for 5 minutes each with PBS to remove residual PFA.

-

Storage & Imaging: The fixed cells can now be stored at 4°C in PBS (protected from light) for short periods or can be immediately processed for permeabilization (if required for immunostaining) and fluorescence imaging.

Advanced Applications: Photoconversion for Electron Microscopy

Lucifer Yellow can be transformed from a fluorescent marker into an electron-dense precipitate, allowing for correlative light and electron microscopy (CLEM). This process, known as photoconversion, uses the energy from light to catalyze the polymerization of diaminobenzidine (DAB) directly at the location of the dye.

Figure 2. General workflow from cell loading to analysis.

Protocol for Photoconversion:

-

Label and Fix: Label cells with Lucifer Yellow and fix using an aldehyde-based protocol as described above. A fixative containing glutaraldehyde (e.g., 4% PFA + 0.1-1% glutaraldehyde) is often preferred for better ultrastructural preservation.

-

Prepare DAB Solution: Prepare a fresh solution of 3,3'-Diaminobenzidine (DAB) at 1.5-2 mg/mL in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.3).

-

Safety Note: DAB is a suspected carcinogen and must be handled with appropriate personal protective equipment.

-

-

Incubate with DAB: Immerse the fixed tissue or cells in the DAB solution and incubate in the dark for 15-30 minutes to allow for penetration.

-

Illuminate: Mount the sample on a fluorescence microscope. Using a filter set appropriate for Lucifer Yellow (blue light excitation), illuminate the region of interest with bright light.

-

Monitor Reaction: The photoconversion reaction will produce a visible brown-black precipitate. Monitor the reaction progress visually; it typically takes 30-45 minutes. The reaction is complete when the fluorescence has faded and a clear precipitate has formed.

-

Process for EM: After photoconversion, wash the sample thoroughly and proceed with standard processing for electron microscopy, including osmication (e.g., with 2% OsO₄), dehydration, and embedding in resin.

Conclusion

Lucifer Yellow CH dipotassium salt is a robust and reliable fluorescent tracer whose utility is significantly enhanced by its aldehyde-fixable nature. The chemical reaction between its carbohydrazide group and aldehyde fixatives ensures its covalent retention within the cell, providing stable, high-quality labeling that withstands the rigors of subsequent histological processing. While quantitative data on fluorescence preservation is limited, qualitative reports consistently affirm its excellent stability. For researchers in neuroscience, cell biology, and drug development, Lucifer Yellow remains an invaluable tool for detailed morphological and connectivity studies, with established protocols enabling its use in both standard fluorescence microscopy and advanced correlative electron microscopy techniques.

References

- 1. Lucifer yellow, neuronal marking and paraffin sectioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lucifer yellow – an angel rather than the devil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spectral properties of fluorescence induced by glutaraldehyde fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Choosing a Tracer—Section 14.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Quantitative Assessment of Nanoparticle Biodistribution by Fluorescence Imaging, Revisited - PMC [pmc.ncbi.nlm.nih.gov]

Lucifer Yellow: An In-depth Technical Guide for its Application as a Polar Molecular Tracer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lucifer Yellow (LY) as a polar molecular tracer. It details its fundamental properties, outlines key applications with detailed experimental protocols, and presents quantitative data in a structured format for ease of reference. This document is intended to serve as a practical resource for researchers and professionals in the fields of cell biology, neuroscience, and drug development.

Introduction to Lucifer Yellow

Lucifer Yellow CH is a highly fluorescent, water-soluble dye that has been a cornerstone in biological research since its introduction.[1] Its primary utility stems from its characteristics as a polar molecule that is impermeant to intact cell membranes.[2] This property makes it an exceptional tool for investigating phenomena related to cell membrane integrity, intercellular communication pathways, and the uptake of extracellular fluid. The carbohydrazide (B1668358) (CH) component of its structure is a key feature, allowing the dye to be covalently cross-linked to surrounding biomolecules by common aldehyde-based fixatives. This enables the visualization and analysis of the tracer in both living and preserved tissues.[1]

Core Properties of Lucifer Yellow

The efficacy of Lucifer Yellow as a tracer is rooted in its specific physicochemical and spectroscopic properties. A summary of these key characteristics is provided in the table below.

Table 1: Physicochemical and Spectroscopic Properties of Lucifer Yellow CH (Dilithium Salt)

| Property | Value | Reference(s) |

| Molecular Weight | 457.25 g/mol | [3][4] |

| Excitation Maximum (λex) | 428 - 430 nm | [4][5] |

| Emission Maximum (λem) | 536 - 540 nm | [4][6] |

| Stokes Shift | Approximately 110 nm | |

| Quantum Yield | 0.21 | [4] |

| Solubility | High in aqueous solutions | [7] |

Key Applications and Detailed Experimental Protocols

Lucifer Yellow's versatility as a polar tracer lends it to a variety of critical applications in biological research. The following sections detail the methodologies for its most common uses.

Assessment of Paracellular Permeability

A primary application of Lucifer Yellow is in the assessment of the integrity of cellular monolayers, particularly in models of biological barriers like the intestinal epithelium and the blood-brain barrier.[8] As a paracellular marker, its passage across a cell layer is indicative of the permeability of the tight junctions that regulate the space between cells.[9]

Experimental Protocol: Paracellular Permeability Assay using Transwell Inserts

This protocol provides a step-by-step method for quantifying the apparent permeability coefficient (Papp) of Lucifer Yellow across a cell monolayer cultured on a permeable support.

-

Cell Culture:

-

Seed cells at a high density onto microporous membrane inserts (e.g., Falcon® HTS 96 Multiwell Insert Systems).[10]

-

Culture the cells until a confluent and differentiated monolayer is formed. The duration of culture is cell-type dependent (e.g., 7 days for hCMEC/D3 cells, up to 21 days for Caco-2 cells).[8][11]

-

-

Assay Preparation:

-

Pre-warm a transport buffer, such as Hanks' Balanced Salt Solution (HBSS) containing Ca²⁺, Mg²⁺, and 10 mM HEPES at pH 7.4, to 37°C.[10]

-

Prepare a working solution of Lucifer Yellow (e.g., 100 µM or 100 µg/mL) in the pre-warmed transport buffer.[10][12]

-

Carefully aspirate the culture medium from the apical and basolateral compartments and gently wash the monolayer twice with the transport buffer.[10]

-

-

Permeability Assay:

-

Add the Lucifer Yellow working solution to the apical (upper) compartment of the insert.[10]

-

Add fresh transport buffer to the basolateral (lower) compartment.[10]

-

Incubate the plate at 37°C, typically with gentle agitation (e.g., 70-90 rpm on an orbital shaker), for a predetermined duration, usually 1 to 2 hours.[10]

-

At the end of the incubation period, collect samples from the basolateral compartment for analysis.

-

-

Quantification:

-

Prepare a standard curve using serial dilutions of the Lucifer Yellow working solution.[10]

-